molecular formula C13H7FO3S B381888 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 327078-62-6

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B381888
CAS No.: 327078-62-6
M. Wt: 262.26g/mol
InChI Key: LYNYFTAFZJFKTF-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylboronic acid with 2-chlorobenzoxathiol in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
  • 7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
  • 7-(4-methylphenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Uniqueness

Compared to its analogs, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYFTAFZJFKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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